

# Structure-activity relationship (SAR) studies of morpholine-based compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Ethyl morpholine-2-carboxylate*

Cat. No.: *B044944*

[Get Quote](#)

## The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery

A Comparative Guide to the Structure-Activity Relationship of Morpholine-Based Compounds

The morpholine ring, a simple six-membered heterocycle containing both an oxygen and a nitrogen atom, has emerged as a cornerstone in medicinal chemistry.<sup>[1]</sup> Its frequent appearance in approved drugs and clinical candidates is no coincidence. The unique physicochemical properties of the morpholine moiety—including its metabolic stability, water-solubilizing capacity, and ability to engage in crucial hydrogen bonding interactions—render it a "privileged structure."<sup>[1][2]</sup> This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholine-based compounds across key therapeutic areas, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how subtle structural modifications to the morpholine scaffold and its appended functionalities can dramatically influence biological activity, with a focus on anticancer, antifungal, antibacterial, and antiviral agents.

## I. Morpholine in Oncology: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.<sup>[3]</sup> Consequently, it has become a prime target for anticancer drug

development. The morpholine ring has proven to be an exceptional pharmacophore for inhibitors of this pathway, primarily due to the ability of its oxygen atom to form a key hydrogen bond with the hinge region of the kinase domain.[\[3\]](#)

## Comparative SAR of Morpholine-Based PI3K Inhibitors

A common strategy in the design of PI3K inhibitors involves the incorporation of a morpholine-substituted heterocyclic core, such as a quinazoline or a pyrimidine. The SAR of these compounds reveals several key trends:

- The Morpholine Moiety is Crucial: Replacement of the morpholine group often leads to a significant decrease in inhibitory activity, highlighting its role as a key pharmacophore.[\[4\]](#)
- Substitutions on the Core Heterocycle: The nature and position of substituents on the core heterocyclic ring system can fine-tune potency and selectivity. For instance, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, the introduction of specific substituted phenyl groups at other positions on the pyrimidine ring led to compounds with potent PI3K $\alpha$  inhibitory activity.[\[4\]](#)
- Impact of Additional Rings: The fusion of additional rings to the core can also modulate activity. For example, some 8-morpholinoimidazo[1,2-a]pyrazine derivatives have shown promising cytotoxicity against various cancer cell lines.

Below is a table comparing the in vitro activity of several morpholine-based PI3K inhibitors.

| Compound ID  | Core Structure         | Substituents                                | Target        | IC50 (nM) | Cell Line         | IC50 (μM)             |
|--------------|------------------------|---------------------------------------------|---------------|-----------|-------------------|-----------------------|
| ZSTK474      | Triazine               | Two morpholine groups                       | PI3K $\alpha$ | 5.0       | -                 | -                     |
| Compound 17p | Pyrimidine             | Two morpholine groups, substituted pyrazole | PI3K $\alpha$ | 31.8      | -                 | -                     |
| Compound 14c | Imidazo[1,2-a]pyrazine | Morpholine, phenylpyrimidine-carboxamide    | PI3K $\alpha$ | 1250      | A549, PC-3, MCF-7 | Moderate cytotoxicity |
| Compound 8d  | -                      | Morpholine, other heterocycles              | PI3K $\alpha$ | Moderate  | Various           | 6.02–10.27            |

### Experimental Workflow for Anticancer Activity Screening

A typical workflow for evaluating the anticancer potential of newly synthesized morpholine derivatives is depicted below.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of morpholine-based compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044944#structure-activity-relationship-sar-studies-of-morpholine-based-compounds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)